7-Hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

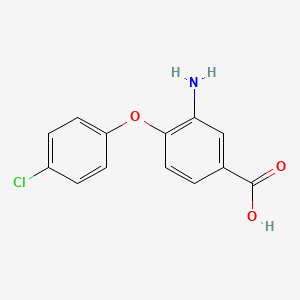

“7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one” is a chemical compound with the linear formula C16H12O4 . It is also known as "4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-" . This compound is a hydroxycoumarin that is coumarin substituted by a methyl group at position 4, a hydroxy group at position 7, and a p-methoxyphenyl group at position 3 .

Synthesis Analysis

The synthesis of related coumarin derivatives typically involves processes like the Pechmann condensation . Different methods and starting materials can be used to achieve variations in the coumarin structure, with variations like the utilization of para-toluenesulfonic acid under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of coumarin derivatives, including 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin, can be established using techniques like X-ray crystallography . The structure of 3-(4-methoxyphenyl)coumarin was determined from X-ray crystallographic data .

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions, leading to the formation of different products . For example, the synthesis of 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin involves traditional chemistry and novel reagents, showcasing the diverse reactivity of these compounds .

Physical And Chemical Properties Analysis

The physical properties of coumarin derivatives can be influenced by their molecular structure. For example, in the case of 4-(7-acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, the benzene ring is not in the same plane as the coumarin ring system, which can affect properties like solubility and melting point.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 7-Hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one has been involved in various chemical studies, including the examination of its trimorphism. In one study, its reaction with anhydrous AlCl3 in benzene resulted in three kinds of crystals with different melting points, identified as modifications of 7-hydroxy-3-(p-methoxyphenyl)-4,6-dimethyl-1-indanone through mutual transformations, IR spectra, and X-ray analysis (Takatori & Kanomata, 1975). This compound's structural and reactive versatility suggests potential in the development of materials with specific physical properties.

Pharmacological Research

In pharmacological contexts, derivatives of 7-Hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one have been explored for their biological activities. For example, stereoisomers of 2-(3(4)-Hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols demonstrated significant analgesic activity and low acute toxicity in a study. This research synthesized stereoisomers from (+)- and (−)-α-pinenes, indicating that neither the absolute configuration nor the cis- or trans-arrangement of vicinal oxygen atoms significantly influences the analgesic effect of these isomers, with one specific isomer showing notable analgesic effects (Pavlova et al., 2015).

Solvent-Dependent Dual Emission Modulation

The compound's derivatives have been studied for their photophysical properties, particularly in the modulation of solvent-dependent dual emission. 3-Hydroxychromones, including derivatives similar to 7-Hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one, demonstrate fluorescence changes in response to solvent polarity due to excited state intramolecular proton transfer (ESIPT). This characteristic makes them suitable for molecular sensor development, as modifications in the chromophore can significantly impact their spectroscopic properties and ESIPT behavior, offering a way to tune photophysical and sensing properties for various applications (Klymchenko et al., 2003).

Safety and Hazards

Future Directions

The future directions for this compound could involve further exploration of its potential as an anticancer agent . A study focused on the synthesis of 4-methylcoumarin derivatives, including 7-hydroxy-4-methylcoumarins (7-HMCs), to examine their cytotoxic effects on various human cancer cell lines .

Mechanism of Action

Target of Action

It is a hydroxycoumarin that is coumarin substituted by a methyl group at position 4, a hydroxy group at position 7 and a p-methoxyphenyl group at position 3

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other hydroxycoumarins . The hydroxy and methoxy groups may play a role in binding to target proteins, but further studies are required to confirm this.

Biochemical Pathways

As a hydroxycoumarin, it may potentially influence pathways related to coumarin metabolism . .

Result of Action

Given its structural similarity to other hydroxycoumarins, it may exhibit similar biological activities, such as potential antioxidant or anti-inflammatory effects . .

properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-10-15(19)9-8-14-17(20)16(11(2)22-18(10)14)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIZRCKNCPPQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B2423221.png)

![(E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423222.png)

![2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2423224.png)

![7-(2,5-Dimethyl-3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423238.png)